molecular formula C8H17I B167319 2-Ethylhexyl iodide CAS No. 1653-16-3

2-Ethylhexyl iodide

Cat. No. B167319
CAS RN: 1653-16-3
M. Wt: 240.12 g/mol
InChI Key: WNPGSEJRPYSCDQ-UHFFFAOYSA-N
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Description

2-Ethylhexyl iodide, also known as 2-Ethyl-1-iodohexane, is a chemical compound with the molecular formula C8H17I . It is used in laboratory chemicals and the manufacture of substances .


Synthesis Analysis

The synthesis of 2-Ethylhexyl iodide can be achieved through the Williamson Ether Synthesis, an SN2 reaction involving an alkyl halide and an alkoxide .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexyl iodide is represented by the linear formula CH3(CH2)3CH(C2H5)CH2I . It has a molecular weight of 240.13 .


Physical And Chemical Properties Analysis

2-Ethylhexyl iodide is a liquid at room temperature . It has a density of 1.337 g/mL at 25 °C , a boiling point of 90 °C/18 mmHg , and a refractive index (n20/D) of 1.491 .

Scientific Research Applications

Environmental Science and Pollution Research

DEHP is a global environmental pollutant . It’s used in a wide variety of products and applications, including medical devices, gelling agents, adhesives, lubricants, cosmetics, dispersants, and emulsifying agents . It’s also found in many household and consumer goods .

Method of Application

DEHP can be absorbed into the human body through the air, food, water, and skin . After entering the human body, DEHP is rapidly converted to mono (2-ethylhexyl) phthalate (MEHP), which has greater toxicity than DEHP .

Results or Outcomes

Exposure to DEHP mainly targets the reproductive, neurodevelopment, and respiratory systems . Human studies reported that exposure to this contaminant had carcinogenic effects and influenced neurodevelopment in early life .

Thyroid Research

DEHP is a ubiquitous environmental endocrine disruptor . It can damage the thyroid tissue and disrupt the function .

Method of Application

DEHP is widely used in children’s toys, packaging materials, personal care products, and other plastic products as a plasticizer . It’s released from the plastic to the environment, then it will be absorbed into the human body through the air, food, water and skin .

Results or Outcomes

Researches have shown that DEHP exposure is closely related to the occurrence and development of thyroid-related diseases .

Conducting Polymers

Conducting polymers have been deeply investigated since their discovery in the mid-1970s . They have a wide range of applications due to their intrinsic characteristics .

Method of Application

Conducting polymers can be prepared using template-assisted polymerization . This generates materials that have a unique and highly reproducible morphology .

Results or Outcomes

Conducting polymers are used in various applications such as sensors , biosensors , batteries , supercapacitors , drug release , artificial muscles , and photovoltaic devices .

Food Industry

2-Ethylhexyl derivatives are used in the food industry .

Method of Application

These derivatives are used as flavorings . They are added to food to enhance or modify its taste .

Results or Outcomes

The use of 2-Ethylhexyl derivatives in food can improve the overall sensory experience of the food .

Organic Electronics

2-Ethylhexyl derivatives are used in the field of organic electronics .

Method of Application

Starting from a chiral resolution of 2-ethylhexanoic acid followed by conversions of functional groups without interfering with the enantiopurity, an enantiopure 2-ethylhexyl group can be introduced onto dinaphtho .

Results or Outcomes

The performance of organic field-effect transistors (OFETs) based on thin films of the R-, S-, and racemic EH-DNTTs were affected by the deposition method, and not by the stereoisomerism .

Environmental Science and Pollution Research

2-Ethylhexyl derivatives are used in environmental science and pollution research .

Method of Application

Di (2-ethylhexyl) phthalate (DEHP) is a global environmental pollutant and is used in a wide variety of products and applications .

Results or Outcomes

The performance of the electrochemical oxidation process for the removal of DEHP was studied .

Safety And Hazards

2-Ethylhexyl iodide is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its mist or vapors, and to use personal protective equipment such as gloves and eye protection .

properties

IUPAC Name

3-(iodomethyl)heptane
Source PubChem
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InChI

InChI=1S/C8H17I/c1-3-5-6-8(4-2)7-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPGSEJRPYSCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883705
Record name Heptane, 3-(iodomethyl)-
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Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow liquid; [Sigma-Aldrich MSDS]
Record name 2-Ethylhexyl iodide
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Product Name

2-Ethylhexyl iodide

CAS RN

1653-16-3
Record name 3-(Iodomethyl)heptane
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Record name Heptane, 3-(iodomethyl)-
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Record name Heptane, 3-(iodomethyl)-
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Record name Heptane, 3-(iodomethyl)-
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Record name 3-(iodomethyl)heptane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethylhexyl iodide
Reactant of Route 2
2-Ethylhexyl iodide
Reactant of Route 3
2-Ethylhexyl iodide
Reactant of Route 4
2-Ethylhexyl iodide
Reactant of Route 5
2-Ethylhexyl iodide
Reactant of Route 6
2-Ethylhexyl iodide

Citations

For This Compound
30
Citations
CH Weizmann, E BERGMANN… - The Journal of Organic …, 1950 - ACS Publications
… This, however, is not a higher alcohol, but bis2-ethylhexyl ether, as it contains no hydroxyl group and is split by hydriodic acid into 2-ethylhexane and 2-ethylhexyl iodide. A similar …
Number of citations: 23 pubs.acs.org
CF Coleman - BIENNIAL PROGRESS REPORT FOR THE PERIOD …, 1968 - osti.gov
… MEHSO was prepared both from reaction of methyl iodide with 2-ethylhexyl mercaptan and of methyl mercaptan with 2-ethylhexyl iodide to produce methyl (2ethylhe~ yl) Rnlfide, …
Number of citations: 0 www.osti.gov
S Janietz, S Anlauf - Macromolecular Chemistry and Physics, 2002 - Wiley Online Library
… Diethyl 2,5-dihydroxyterephthalate (10g, 0.04mol) and 0.4 mol of the corresponding alkyl bromide or 0.8 mol of 2ethylhexyl iodide were dissolved in 250 mL of dry cyclohexanone. After …
Number of citations: 38 onlinelibrary.wiley.com
S Beavin - Kaleidoscope, 2014 - uknowledge.uky.edu
The study and isolation of graphene is a relatively new development in the field of materials science. Graphene is a single layer of carbon atoms bonded together in a twodimensional, …
Number of citations: 3 uknowledge.uky.edu
C Sahin, T Dittrich, C Varlikli, S Icli… - Solar energy materials …, 2010 - Elsevier
… )-2,2′-bipyridine except that 2-ethylhexyl iodide was used instead of 1-bromohexane [12]. A … 15 min at −15 o C and then a solution of 2-ethylhexyl iodide (1 M, 2 mmol) in dry ether was …
Number of citations: 25 www.sciencedirect.com
Y Chen, Y Zheng, Y Jiang, H Fan… - Journal of the American …, 2021 - ACS Publications
… The reagents (2-ethylhexyl)lithium and 2-ethylhexyl iodide were prepared according to the reported literature. (38) Unless stated otherwise, other reagents were obtained from …
Number of citations: 64 pubs.acs.org
R He, RA Domingues, S Valandro, KS Schanze - Macromolecules, 2021 - ACS Publications
… Note that racemic 2-ethylhexyl iodide was used to prepare 2-ethylhexyl-substituted NHC ligands; thus, the monomer complex BiPtCl 2 -EH is a mixture of four diastereomers based on …
Number of citations: 6 pubs.acs.org
A Abbotto, L Bellotto, F De Angelis, N Manfredi… - 2008 - Wiley Online Library
… Aldehyde 6 was obtained by deprotonation of pyrrole-2-carboxaldehyde with sodium hydride in DMF and alkylation with 2-ethylhexyl iodide. Condensation of the same aldehyde 6 with …
B Nozière, L Vereecken - Angewandte Chemie International …, 2019 - Wiley Online Library
… 15 mbar=2.6×10 16 molecules cm −3 , iodopentane, 520 sccm @ 5 mbar=2.2×10 16 molecules cm −3 , iodohexane, 1 sLm @ 1 mbar=7.6×10 15 molecules cm −3 , 2-ethylhexyl iodide, …
Number of citations: 28 onlinelibrary.wiley.com
D Jakobi, A Schumann, R Beckert - Zeitschrift für Naturforschung B, 2018 - degruyter.com
… Five grams (19.5 mmol) of 2,7-dinitro-9H-fluorene (4), 7.70 mL of (42.9 mmol) 2-ethylhexyl iodide and 2.34 g (58.5 mmol) of NaOH in dimethylsulfoxid (DMSO) (50 mL) were stirred for 5 …
Number of citations: 1 www.degruyter.com

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